ethyl (2-{(E)-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenoxy)acetate
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Overview
Description
ETHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}ACETATE: is a complex organic compound that belongs to the class of triazine derivatives. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazine ring, along with other functional groups, makes it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}ACETATE typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Hydrazonoyl Formation: The hydrazonoyl group is introduced by reacting the triazine core with hydrazine or its derivatives.
Phenoxy Acetate Attachment: The final step involves the esterification of the phenoxy group with ethyl acetate under catalytic conditions, often using acid catalysts like sulfuric acid or base catalysts like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazine ring, forming corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, ETHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}ACETATE is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as an antimicrobial and anticancer agent. The triazine ring is known for its bioactivity, and modifications of this compound can lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which ETHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}ACETATE exerts its effects involves interactions with biological macromolecules. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydrazonoyl group can form covalent bonds with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}PROPIONATE: Similar structure with a propionate ester instead of acetate.
METHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}ACETATE: Similar structure with a methyl ester instead of ethyl.
Uniqueness
The uniqueness of ETHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}ACETATE lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of ETHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}ACETATE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H17N5O4 |
---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
ethyl 2-[2-[(E)-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C15H17N5O4/c1-3-23-13(21)9-24-12-7-5-4-6-11(12)8-16-19-15-17-14(22)10(2)18-20-15/h4-8H,3,9H2,1-2H3,(H2,17,19,20,22)/b16-8+ |
InChI Key |
OPEOTHCMZCIONX-LZYBPNLTSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=N/NC2=NN=C(C(=O)N2)C |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=NNC2=NN=C(C(=O)N2)C |
Origin of Product |
United States |
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